![molecular formula C21H21Cl2N5O3S B286111 2,4-dichloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B286111.png)
2,4-dichloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide, also known as ETB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETB is a triazole-based compound that has been synthesized through a series of chemical reactions. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The exact mechanism of action of 2,4-dichloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the inflammatory response. Additionally, this compound has been found to disrupt the cell wall of certain fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Additionally, this compound has been found to have antifungal and antibacterial properties, which could make it a potential treatment for infectious diseases. This compound has also been found to have antioxidant properties, which could make it a potential treatment for oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,4-dichloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide in lab experiments is that the compound has been extensively studied and its properties are well understood. Additionally, this compound is relatively easy to synthesize, making it a readily available compound for research. However, one of the limitations of using this compound in lab experiments is that the compound is relatively unstable and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for research involving 2,4-dichloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. One area of research could focus on the development of this compound-based treatments for inflammatory diseases. Additionally, further research could be done to explore the potential of this compound as a treatment for infectious diseases. Another area of research could focus on the development of this compound-based treatments for oxidative stress-related diseases. Overall, the potential applications of this compound in scientific research are vast and warrant further investigation.
Synthesemethoden
2,4-dichloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 2,4-dichlorobenzoyl chloride with 4-ethyl-5-mercapto-1,2,4-triazole-3-carboxylic acid, which results in the formation of 2,4-dichloro-N-{[4-ethyl-5-({2-[(2-hydroxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide. This intermediate compound is then reacted with methoxyamine hydrochloride, which leads to the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-{[4-ethyl-5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. This compound has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases. Additionally, this compound has been found to have antifungal and antibacterial properties, which could make it a potential treatment for infectious diseases.
Eigenschaften
Molekularformel |
C21H21Cl2N5O3S |
---|---|
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
2,4-dichloro-N-[[4-ethyl-5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
InChI |
InChI=1S/C21H21Cl2N5O3S/c1-3-28-18(11-24-20(30)14-9-8-13(22)10-15(14)23)26-27-21(28)32-12-19(29)25-16-6-4-5-7-17(16)31-2/h4-10H,3,11-12H2,1-2H3,(H,24,30)(H,25,29) |
InChI-Schlüssel |
COIVLNDTBMGBDN-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.